4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Overview
Description
The compound “4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine” belongs to a class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring . It is a derivative of pyrimidines and diazepines .
Synthesis Analysis
The synthesis of such compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a pyrrolo and a diazepine ring . The compound crystallizes in the orthorhombic system .Scientific Research Applications
Crystallography and Structural Analysis
A new tetracyclic compound was isolated and studied by X-ray crystallography, highlighting its crystal structure and hydrogen bonding, which could be valuable for understanding the compound's molecular interactions and stability (Pesyan, 2010).
Synthetic Methods for Novel Compounds
Research has been focused on the synthesis of new aromatic Pyrrolo[2,1-c][1,4]benzodiazepines and Pyrrolo[1,2-a] thieno[3,2-e][1,4]diazepines as anti-tumoral agents, demonstrating methods to create compounds with potential for medical application due to their antiproliferative activity against cancer cell lines (Lisowski et al., 2002). Additionally, a novel strategy for the synthesis of the Pyrrolo[3,4-d][1,2]diazepine heterocyclic system was developed to expand the range of lead compounds for designing medicinal compounds (Kharaneko & Bogza, 2013).
Biological Activity
Several studies have explored the biological activities of related compounds, such as their neurotropic activities, including anticonvulsant, anti-anxiety, and sedative effects, which could have implications for developing new therapeutic agents (Dabaeva et al., 2020). Other research has focused on creating derivatives acting as antidotes against specific herbicides, demonstrating the potential agricultural applications of these compounds (Stroganova et al., 2016).
properties
IUPAC Name |
7-thiophen-2-yl-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S2/c1-4-11-12-10-18-16(15-7-3-9-20-15)13-5-2-8-19(13)17(12)21-14(11)6-1/h2-3,5,7-9,16,18H,1,4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWQTTOWNKEGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC=CS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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